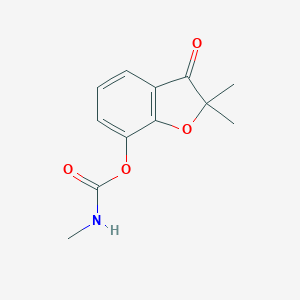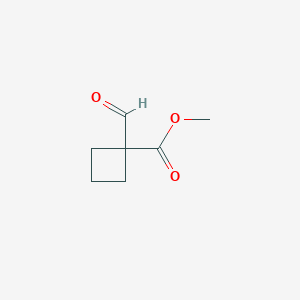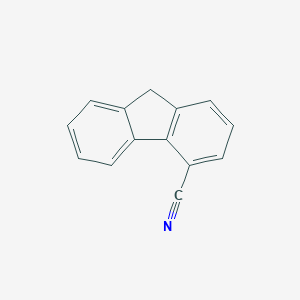
(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol6-(acetate-d3)
Vue d'ensemble
Description
The compound "(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol6-(acetate-d3)" is a chemically modified morphinan derivative. Morphine and its derivatives are well-known for their pharmacological properties, particularly in pain management and their role as opioid receptor ligands. The specific modifications in this compound suggest an interest in studying the effects of isotopic labeling (with deuterium) and structural changes on the molecule's biological activity and physical properties.
Synthesis Analysis
The synthesis of morphinan derivatives can be complex, involving multiple steps to introduce specific functional groups and stereochemistry. In the first paper, a stereoselective synthesis of 7beta-carbamoyl-4,5alpha-epoxymorphinan is described, which provides insight into the synthetic strategies that might be applicable to the compound . The process involves epimerization, lactonization, and aminolysis steps, starting from a carboxylate intermediate. Although the target compound is not directly synthesized in this study, the methods used could be relevant for synthesizing similar morphinan derivatives with precise stereochemistry.
Molecular Structure Analysis
The molecular structure of morphinan derivatives is critical in determining their interaction with opioid receptors. The stereochemistry at the 4,5alpha-epoxy and 7beta-carbamoyl positions, as mentioned in the first paper, is crucial for the activity at delta opioid receptors . The compound of interest has a 5alpha,6alpha-epoxy configuration and a 7,8-didehydro group, which would likely influence its binding affinity and selectivity for opioid receptors. The presence of deuterium atoms (methyl-d3) and acetate groups (acetate-d3) could also affect the molecule's pharmacokinetics and metabolic stability.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of morphinan derivatives can include epimerization, which is the conversion of one stereoisomer into another, and lactonization, which is the formation of a lactone ring . Aminolysis, which is the reaction with an amine, is another key step that can be used to introduce nitrogen-containing substituents. These reactions are essential for creating the diverse range of morphinan derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morphinan derivatives like the one described are influenced by their functional groups and stereochemistry. The introduction of a 6alpha-methyl group, as seen in the second paper, can affect the molecule's activity, as demonstrated by the pharmacological testing of 6alpha-methyldigitoxigenin 3-acetate . Although the compound is not directly related to digitoxigenin, the modification of the morphinan core by adding methyl groups and acetate esters could similarly influence its solubility, stability, and biological activity.
Applications De Recherche Scientifique
Opioid Receptor Research
- The compound is relevant in the study of opioid receptors, particularly in understanding the antitussive effects of delta opioid receptor antagonists. A derivative of this compound was synthesized to improve metabolic stability and led to the development of a potent and metabolically stable oral antitussive agent (Sakami et al., 2008).
Antinociceptive Effects
- Research on related compounds, like kappa-opioid receptor agonists, has been conducted to understand their role in modulating antinociceptive tolerance to morphine, a key area in pain management (Tsuji et al., 2000).
Anti-tumor and Anti-proliferative Studies
- Compounds structurally similar to (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol 6-(acetate-d3) have been studied for their anti-tumor activities. For instance, butagest, a gestagen, was found to be effective against cervical carcinoma and breast carcinoma, highlighting the potential of structurally related compounds in cancer therapy (Sergeev et al., 2004).
Neuroprotective Properties
- Derivatives of morphinan, which share a similar structural backbone with (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol 6-(acetate-d3), have been studied for their neuroprotective properties. These studies indicate potential applications in treating neurodegenerative diseases and conditions involving neuronal damage (Kim et al., 2003).
Hormonal and Metabolic Studies
- The metabolic fate and hormonal activities of compounds structurally related to (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-(methyl-d3)-morphinan-3,6-diol 6-(acetate-d3) have been a subject of study, indicating their significance in understanding steroid metabolism and hormone-related disorders (Gupta et al., 1977).
Propriétés
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGPZNTOPXGV-WPGDWBRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016424 | |
| Record name | 6-Acetylmorphine-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylmorphine-d6 | |
CAS RN |
152477-90-2 | |
| Record name | 6-Acetylmorphine-D6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152477902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetylmorphine-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152477-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ACETYLMORPHINE-D6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T94S3TE7T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



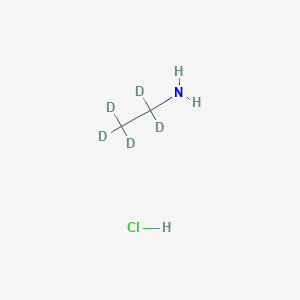
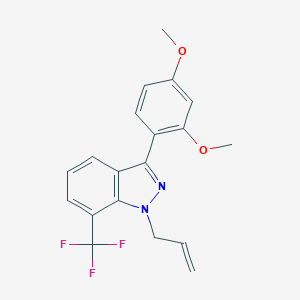
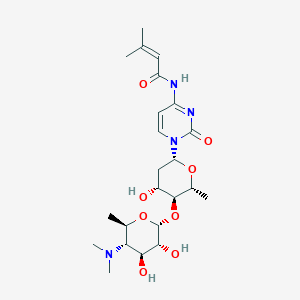
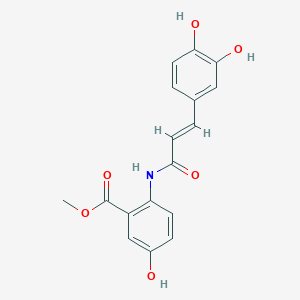
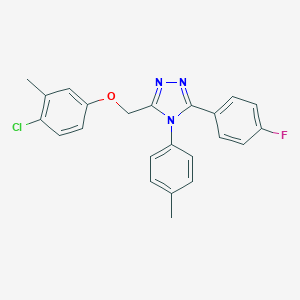
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
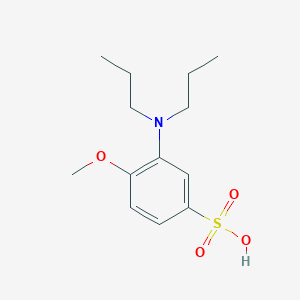
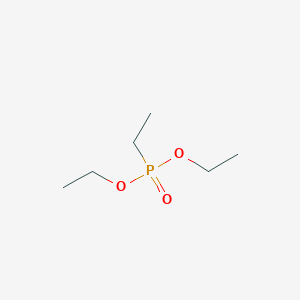
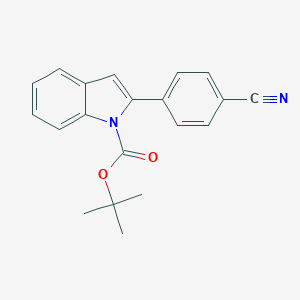
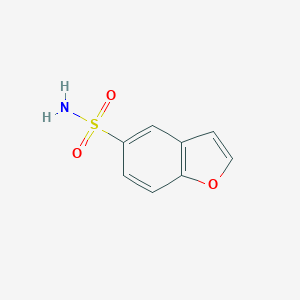
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
